2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate
Description
2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological activities .
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c15-12-3-1-10(2-4-12)7-16-13(17)8-19-14(18)11-5-6-20-9-11/h1-6,9H,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHKOMOMIMFOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=CSC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate typically involves the reaction of 4-bromobenzylamine with thiophene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Chemical Reactions Analysis
2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amines or alcohols.
Scientific Research Applications
2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.
Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
2-(4-Bromophenyl)thiophene: This compound is structurally similar but lacks the amino and oxoethyl groups, which may result in different biological activities.
3-(Methoxycarbonyl)thiophene Thiourea Derivatives: These compounds contain a thiourea group and exhibit potent antibacterial and antifungal activities.
The unique combination of the 4-bromobenzyl, amino, and oxoethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate is a synthetic compound classified within the thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and applications in various fields.
The synthesis of this compound involves the reaction of 4-bromobenzylamine with thiophene-3-carboxylic acid. The reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), conducted in an organic solvent such as dichloromethane .
Chemical Structure
The chemical structure can be represented as follows:
This structure features a thiophene ring, which is known for its diverse biological activities due to its electron-rich nature.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activities by binding to active or allosteric sites, thereby reducing catalytic efficiency.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiophene derivatives possess IC50 values in the low micromolar range against cancer cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.98 ± 1.22 |
| Compound B | Jurkat | 1.61 ± 1.92 |
| This compound | Various | TBD |
Antimicrobial Activity
Thiophene derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against several bacterial strains, comparable to standard antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit pathways involved in inflammation by modulating cytokine production or inhibiting pro-inflammatory enzymes .
Case Studies and Research Findings
Several studies have focused on the biological applications of thiophene derivatives:
- Antitumor Activity : A study evaluating various thiophene compounds found that modifications to the structure significantly influenced their anticancer efficacy. Compounds with electron-donating groups showed enhanced activity against cancer cell lines .
- Antimicrobial Studies : Another investigation highlighted the antimicrobial potential of substituted phenylthiazole derivatives, where structural modifications led to increased potency against specific pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
